tert-Butyl 3-((4-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 4-formyl-2-nitrophenol in the presence of a suitable base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: 3-((4-carboxy-2-nitrophenoxy)methyl)azetidine-1-carboxylate.
Reduction: 3-((4-formyl-2-aminophenoxy)methyl)azetidine-1-carboxylate.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-((4-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((4-formylphenoxy)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((4-nitrophenoxy)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((4-formyl-2-aminophenoxy)methyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-((4-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate is unique due to the presence of both formyl and nitro groups on the phenoxy moiety. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-[(4-formyl-2-nitrophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(20)17-7-12(8-17)10-23-14-5-4-11(9-19)6-13(14)18(21)22/h4-6,9,12H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUUTUPIBRWBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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